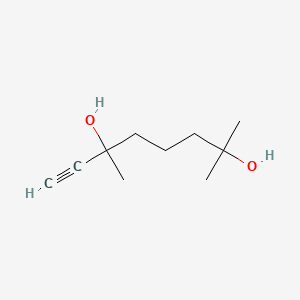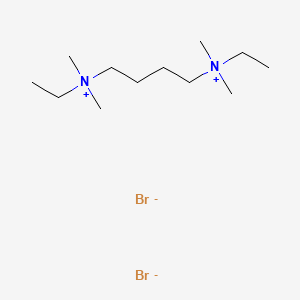
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound with the molecular formula C12H30N2.2Br. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of tetramethylenebis(ethyldimethylamine) with bromine to form the dibromide salt. The reaction is carried out under controlled conditions to ensure the complete quaternization of the amine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quaternary ammonium compound into tertiary amines.
Substitution: The bromide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the production of antibacterial coatings and materials
Mecanismo De Acción
The mechanism of action of ammonium, tetramethylenebis(ethyldimethyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory research and industrial applications
Uniqueness
Ammonium, tetramethylenebis(ethyldimethyl-, dibromide) is unique due to its specific molecular structure, which provides distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its strong antimicrobial activity make it valuable in various applications .
Propiedades
Número CAS |
13440-16-9 |
|---|---|
Fórmula molecular |
C12H30Br2N2 |
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
ethyl-[4-[ethyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2.2BrH/c1-7-13(3,4)11-9-10-12-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
VEESEJJVUZVATI-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(C)CCCC[N+](C)(C)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


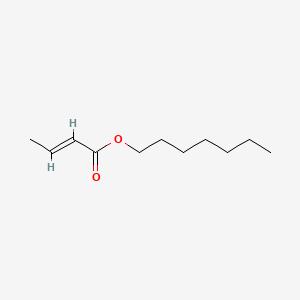
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
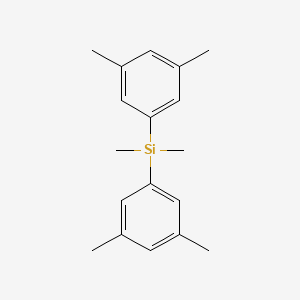

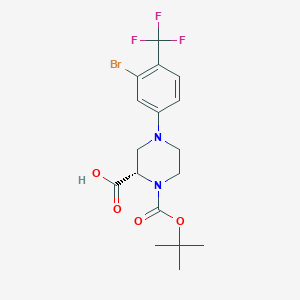



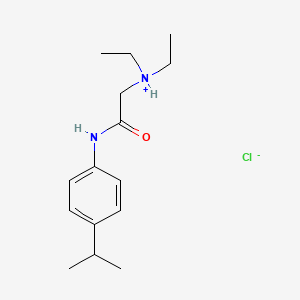

![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)

